molecular formula C29H22O2 B13730670 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

Cat. No.: B13730670
M. Wt: 402.5 g/mol
InChI Key: XUHZMMGZFORSAK-UHFFFAOYSA-N
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Description

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two benzaldehyde groups attached to a fluorene core, which is further substituted with two methyl groups at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) typically involves the following steps:

    Starting Material: The synthesis begins with 9,9-dimethylfluorene, which is a commercially available compound.

    Formylation: The formylation of 9,9-dimethylfluorene is achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of 9,9-dimethylfluorene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the 2 and 7 positions of the fluorene core.

    Aldehyde Formation: The resulting intermediate is then subjected to further reaction with benzaldehyde under basic conditions to form the final product, 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzoic acid).

    Reduction: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzyl alcohol).

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is primarily related to its ability to participate in electronic transitions. The compound’s conjugated system allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved include:

    Conjugated π-System: The extended conjugation in the fluorene core facilitates electronic transitions.

    Fluorescence: The compound exhibits fluorescence, which can be harnessed in various applications, including sensing and imaging.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is unique due to the presence of both benzaldehyde and fluorene moieties, which impart distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.

Properties

Molecular Formula

C29H22O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde

InChI

InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3

InChI Key

XUHZMMGZFORSAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C

Origin of Product

United States

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